molecular formula C11H7NO3S B6387929 3-(2-Formylthiophen-4-YL)picolinic acid CAS No. 1261950-76-8

3-(2-Formylthiophen-4-YL)picolinic acid

Cat. No.: B6387929
CAS No.: 1261950-76-8
M. Wt: 233.24 g/mol
InChI Key: CCFVXMAIFRNYBQ-UHFFFAOYSA-N
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Description

3-(2-Formylthiophen-4-YL)picolinic acid is a structurally distinct derivative of picolinic acid, characterized by a thiophene ring substituted with a formyl group at the 2-position and attached to the picolinic acid scaffold at the 4-position. This compound combines the chelating properties of picolinic acid (a pyridine-2-carboxylic acid) with the electron-rich, aromatic thiophene moiety.

Properties

IUPAC Name

3-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-5-8-4-7(6-16-8)9-2-1-3-12-10(9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFVXMAIFRNYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylthiophen-4-YL)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki-Miyaura coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylthiophen-4-YL)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 3-(2-Carboxythiophen-4-YL)picolinic acid.

    Reduction: 3-(2-Hydroxymethylthiophen-4-YL)picolinic acid.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2-Formylthiophen-4-YL)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylthiophen-4-YL)picolinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving zinc finger proteins (ZFPs) and other metal-binding proteins. These interactions may disrupt normal cellular functions and contribute to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 3-(2-Formylthiophen-4-YL)picolinic acid include:

Picolinic acid : The parent compound lacks substituents on the pyridine ring, enabling straightforward coordination with metals via its N,O-bidentate sites .

3-Methylpicolinic acid : A methyl group at the 3-position enhances steric hindrance, reducing coordination flexibility compared to unsubstituted picolinic acid .

4-Chloropicolinic acid : The electron-withdrawing chloro group increases acidity (pKa ~1.5 vs. picolinic acid’s ~2.5) and alters solubility .

Coordination Chemistry

  • Picolinic acid forms 1D coordination polymers with Hg(II) in aqueous solutions, demonstrating N,O,O′-bridging modes .
  • In contrast, This compound is expected to exhibit enhanced coordination versatility due to the formyl group’s ability to act as a secondary binding site (e.g., via aldehyde oxygen) and the thiophene’s π-electron system, which may stabilize metal-ligand interactions. This could lead to higher-dimensional architectures (e.g., 2D networks) compared to simpler derivatives .

Solubility and Stability

  • Picolinic acid and nicotinic acid (pyridine-3-carboxylic acid) show moderate water solubility (~50 mg/mL) due to their polar carboxylic groups .
  • The thiophene-formyl substituent in this compound likely reduces aqueous solubility, as seen in hydrophobic derivatives like 6-(3-ethoxyphenyl)-picolinic acid . However, the formyl group may enhance solubility in aprotic solvents (e.g., DMSO), similar to urea-solubilized nicotinamide derivatives .

Data Tables

Table 1: Comparative Properties of Picolinic Acid Derivatives

Compound Substituent Solubility (Water) pKa Coordination Behavior Key Applications
Picolinic acid None ~50 mg/mL ~2.5 1D polymers (Hg(II)) Catalysis, Pharmaceuticals
3-Methylpicolinic acid Methyl (C3) Moderate ~2.8 Mononuclear complexes Organic synthesis
4-Chloropicolinic acid Chloro (C4) Low ~1.5 Not reported Chemical intermediates
6-(3-Ethoxyphenyl)-picolinic acid Ethoxyphenyl (C6) Insoluble N/A Undocumented Material science
This compound Formylthiophen (C3) Low (predicted) ~2.0* Expected 2D/3D networks Luminescence, Drug design

*Predicted based on electron-withdrawing substituent effects.

Key Research Findings

  • Solvent Effects: Mercury(II) complexes of picolinic acid adopt 1D polymeric or mononuclear structures depending on solvent polarity . The formylthiophen group in the target compound may favor non-aqueous solvents, stabilizing unique coordination modes.
  • Electronic Effects : Chloro and methyl substituents alter picolinic acid’s acidity and metal-binding affinity . The formyl group’s electron-withdrawing nature may enhance the carboxylic acid’s acidity, improving chelation strength.

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